molecular formula C17H19ClN4OS B2599493 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride CAS No. 2418595-69-2

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride

Cat. No.: B2599493
CAS No.: 2418595-69-2
M. Wt: 362.88
InChI Key: UHBMJBFZOJQIOX-SWYZXDRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Utility in Heterocyclic Synthesis

Research highlights the utility of related compounds in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, exploring their synthesis pathways and characterizing them through elemental analyses and spectral data. These synthetic pathways offer insights into the creation of compounds with potential for further biological evaluation (Fadda et al., 2012).

Biological Activities Exploration

Studies have been conducted on novel amino pyrazole derivatives, evaluating their medicinal value through the synthesis and biological evaluation of these compounds. This includes investigating their potential antimicrobial and antifungal activities, suggesting a pathway for discovering new therapeutic agents (Shah et al., 2018).

Structure-Activity Relationships

The synthesis and structure-activity relationship (SAR) analysis of amide and hydrazide analogues of certain cannabinoid receptor antagonists have been explored, providing insights into the molecular interactions and modifications that influence receptor binding and efficacy. This research is vital for understanding the pharmacological activity of compounds and for designing drugs with targeted properties (Francisco et al., 2002).

Anticancer and Anti-inflammatory Potentials

Several studies focus on the synthesis and biological evaluation of new pyrazole and pyrazolopyrimidine derivatives, highlighting their potential as anticancer and anti-inflammatory agents. These compounds are evaluated for their cytotoxic activities against specific cancer cell lines and their ability to inhibit enzymes involved in inflammation, providing a foundation for developing new therapeutic agents with minimized side effects (Rahmouni et al., 2016).

Analytical and Structural Characterization

Detailed structural elucidation of compounds with complex heterocyclic skeletons using advanced spectroscopic techniques is crucial for the identification and development of new synthetic cannabinoids and related compounds. This research aids in the comprehensive understanding of compound synthesis, characterization, and potential applications in various fields, including medicinal chemistry (Girreser et al., 2016).

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS.ClH/c1-9-12-8-14(23-17(12)21(2)20-9)16(22)19-13-7-10-5-3-4-6-11(10)15(13)18;/h3-6,8,13,15H,7,18H2,1-2H3,(H,19,22);1H/t13-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBMJBFZOJQIOX-SWYZXDRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3CC4=CC=CC=C4C3N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.